

Spectroscopic Profile of 1-Benzofuran-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzofuran-5-carbaldehyde**

Cat. No.: **B110962**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Benzofuran-5-carbaldehyde**, a key intermediate in the synthesis of various pharmaceutical and fine chemical products.^[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **1-Benzofuran-5-carbaldehyde** are summarized in the tables below. This information is crucial for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~9.9	s	-	H-10 (Aldehyde)
~8.2	d	~1.5	H-4
~7.9	dd	~8.5, 1.5	H-6
~7.7	d	~8.5	H-7
~7.6	d	~2.2	H-2
~6.9	d	~2.2	H-3

Note: Predicted data based on typical chemical shifts for benzofuran and aromatic aldehydes.

Solvent: CDCl_3 .

^{13}C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~192	C-10 (C=O)
~156	C-7a
~146	C-2
~132	C-5
~129	C-3a
~128	C-6
~125	C-4
~112	C-7
~107	C-3

Note: Predicted data based on typical chemical shifts for benzofuran and aromatic aldehydes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The principal IR absorption bands for **1-Benzofuran-5-carbaldehyde** are presented below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2850, ~2750	Medium	Aldehyde C-H stretch (Fermi doublet)
~1700	Strong	C=O stretch (Aldehyde)
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1250	Strong	Aryl-O stretch (Ether)
~880-800	Strong	C-H out-of-plane bending (Aromatic)

Note: Predicted data based on characteristic IR absorption frequencies for aromatic aldehydes and benzofurans.[\[2\]](#)[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Assignment
146	High	[M] ⁺ (Molecular ion)
145	High	[M-H] ⁺
117	Medium	[M-CHO] ⁺
89	Medium	[M-CHO-CO] ⁺

Note: Predicted fragmentation pattern based on the structure of **1-Benzofuran-5-carbaldehyde**. The molecular ion is expected to be prominent.[\[4\]](#)[\[5\]](#)

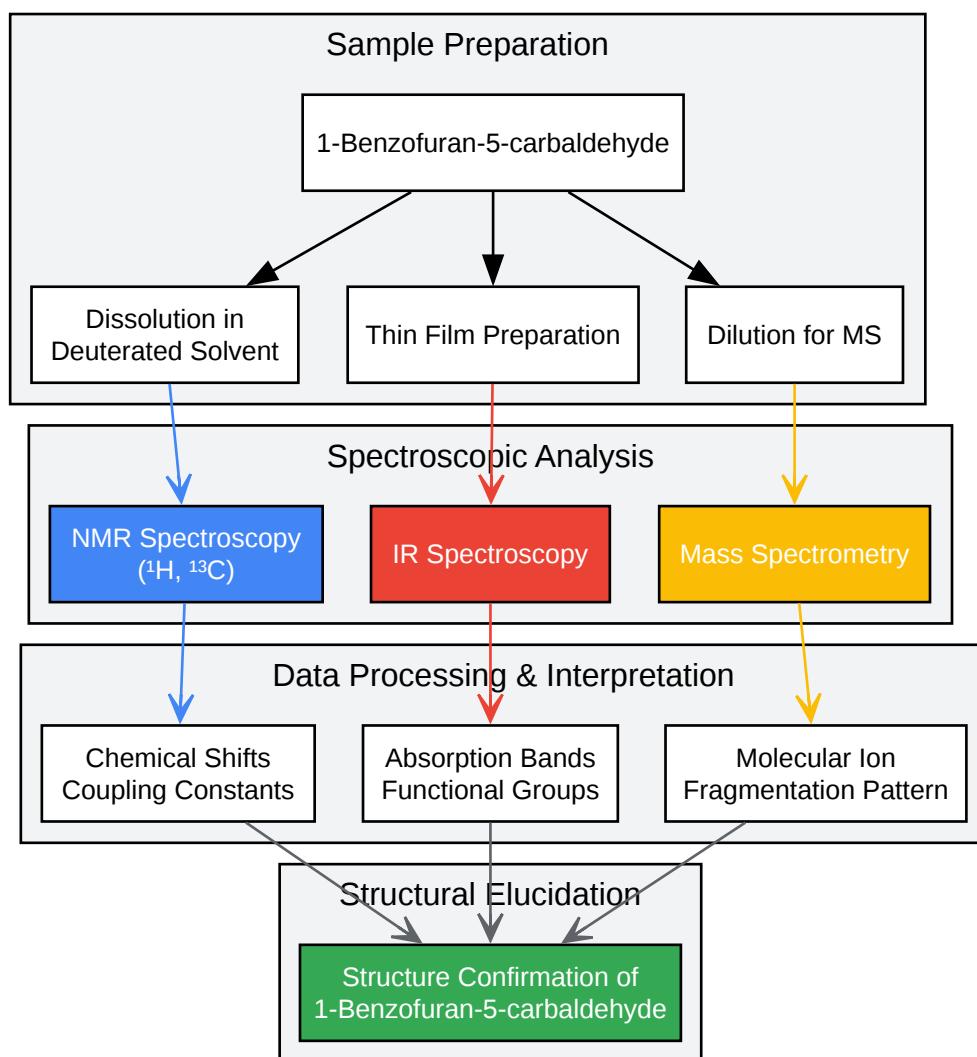
Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Benzofuran-5-carbaldehyde** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

IR Spectroscopy


- Sample Preparation (Thin Film Method): Dissolve a small amount of **1-Benzofuran-5-carbaldehyde** in a volatile solvent (e.g., dichloromethane or acetone).
- Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. Typically, a background spectrum of the clean salt plate is recorded first and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **1-Benzofuran-5-carbaldehyde** into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[6]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z .
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-Benzofuran-5-carbaldehyde**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzofuran [webbook.nist.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1-Benzofuran-5-carbaldehyde | C9H6O2 | CID 2773875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Benzofuran-5-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b110962#spectroscopic-data-for-1-benzofuran-5-carbaldehyde-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com